3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO4S/c19-15-10-14(7-8-16(15)20)26(23,24)21-11-17(22)12-3-5-13(6-4-12)18-2-1-9-25-18/h1-10,17,21-22H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRSZKYLNDHMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 383.8 g/mol. The structure consists of a benzene ring substituted with a sulfonamide group, a chloro and fluoro substituent, and a furan moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of sulfonamide compounds have shown promising results in inhibiting tumor cell proliferation. A study demonstrated that related compounds displayed cytotoxicity against various cancer cell lines, including HepG2 and A549, with IC50 values ranging from 0.75 to 4.21 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 0.95 |
| Compound B | A549 | 0.30 |
| Compound C | MCF7 | 1.50 |
Antimicrobial Activity
In addition to anticancer effects, the compound's structural analogs have been evaluated for antimicrobial activity. Research indicates that related sulfonamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves inhibition of bacterial folate synthesis, which is critical for DNA synthesis .
Table 2: Antimicrobial Activity Data
| Microorganism | Compound Tested | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | Compound D | 15 |
| Escherichia coli | Compound E | 12 |
The biological activity of This compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds often inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Interference with Cell Cycle Progression : Studies suggest that these compounds can induce apoptosis in cancer cells by interfering with cell cycle checkpoints .
- Antioxidant Properties : The furan moiety may contribute to antioxidant activity, reducing oxidative stress in cells, which is crucial for cancer prevention .
Case Studies
A notable case study involved the synthesis and evaluation of a series of sulfonamide derivatives based on the structure of This compound . These derivatives were tested against multiple cancer cell lines and exhibited varying degrees of cytotoxicity, suggesting that structural modifications can significantly influence biological activity .
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Sulfonamides have been traditionally recognized for their antibacterial properties. Research indicates that 3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that modifications in the sulfonamide structure can enhance its efficacy against resistant bacterial strains .
Anticancer Potential
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. The compound's unique structural features allow it to interact with specific biological targets involved in cancer cell proliferation and survival. Preliminary data suggest that it may inhibit key enzymes or pathways associated with tumor growth, making it a candidate for further investigation in cancer therapy .
Therapeutic Applications
Drug Design and Development
The compound is being explored as a lead structure for developing new therapeutic agents. Its ability to modulate biological pathways makes it a valuable scaffold in drug design. Researchers are investigating its efficacy in treating conditions such as cancer and bacterial infections through structure-activity relationship (SAR) studies, which aim to optimize its pharmacological properties .
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that it effectively inhibited bacterial growth, supporting its use as an antimicrobial agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Substituent Effects : The target’s 3-Cl, 4-F substitution is distinct from analogs with single halogens (e.g., 10c: 4-Cl; 10j: 4-F) or electron-donating groups (e.g., 10e: 4-OCH₃). Dual electron-withdrawing substituents may enhance metabolic stability and receptor affinity .
- Heterocyclic Moieties: The furan-2-yl group in the target contrasts with diazepane (10c, 10j) or pyrimidine () cores in analogs.
- Hydroxyethyl Group : Shared with compound 8h , this group likely enhances solubility, a critical factor in pharmacokinetics.
Pharmacological and Physicochemical Properties
- Log P/Solubility : The target’s log P is expected to be lower than analogs with lipophilic groups (e.g., 10c, 10j) due to the polar hydroxyethyl and furan groups. This balance may optimize blood-brain barrier penetration or renal clearance .
- Synthetic Complexity : Introducing the furan-2-ylphenyl group may require Suzuki-Miyaura coupling or similar cross-coupling reactions, as seen in furan-containing syntheses .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodology :
- Stepwise synthesis : Begin with sulfonylation of 3-chloro-4-fluorobenzenesulfonyl chloride with an ethanolamine derivative. Introduce the furan-2-ylphenyl moiety via nucleophilic substitution under basic conditions (e.g., NaOH or triethylamine) .
- Critical parameters : Temperature (60–80°C), solvent polarity (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for sulfonylation) .
- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >75% purity. Monitor intermediates using TLC and HPLC .
Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
- Analytical workflow :
- NMR : Assign peaks using - and -NMR to confirm the sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and hydroxyethyl group (δ ~3.6–4.2 ppm) .
- X-ray crystallography : For absolute configuration, grow single crystals in ethanol/water (3:1) and analyze space groups (e.g., P2/c) using Mo-Kα radiation .
- Mass spectrometry : High-resolution ESI-MS (m/z calculated for CHClFNOS: 432.0521) validates molecular integrity .
Q. What preliminary bioactivity assays are suitable for evaluating this compound’s pharmacological potential?
- Screening protocols :
- Antimicrobial assays : Use microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), referencing CLSI guidelines .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms (UV-Vis kinetics at λ = 280–320 nm) .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. fluoro, furan vs. thiophene) impact structure-activity relationships (SAR) in sulfonamide derivatives?
- SAR strategies :
- Electron-withdrawing groups : Chloro and fluoro enhance sulfonamide’s electrophilicity, improving enzyme binding (e.g., COX-2 inhibition) .
- Heterocyclic substitutions : Furan improves solubility but reduces metabolic stability compared to thiophene (logP comparison via HPLC) .
- Hydroxyethyl spacer : Adjusts steric bulk; shorter spacers (e.g., methylene) may increase potency but reduce bioavailability .
Q. What mechanistic insights explain contradictory bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
- Data reconciliation :
- Dose dependency : Cytotoxicity at high concentrations (>50 µM) may mask selective antimicrobial activity .
- Membrane permeability : Fluoro groups enhance cell penetration in Gram-negative bacteria but trigger apoptosis in mammalian cells .
- Off-target effects : Use gene knockout models (e.g., S. cerevisiae deletion strains) to isolate primary targets .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- In silico approaches :
- Docking studies : Use AutoDock Vina to predict binding to COX-2 (PDB: 5KIR) or bacterial dihydrofolate reductase (PDB: 1DHF) .
- ADMET prediction : SwissADME evaluates logP (target <3.5), topological polar surface area (>90 Ų for CNS exclusion) .
- MD simulations : Assess stability of sulfonamide-enzyme complexes (RMSD <2.0 Å over 100 ns) .
Experimental Design and Data Analysis
Q. What orthogonal methods validate synthetic intermediates when spectroscopic data overlap (e.g., furan vs. phenyl resonances)?
- Validation techniques :
- 2D NMR (HSQC, HMBC) : Correlate - couplings to distinguish furan (C2-H: δ 7.4–7.6 ppm) from phenyl protons .
- IR spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm) and hydroxy O-H (3400–3200 cm) .
- XRD : Resolve ambiguities in regioisomers (e.g., para vs. meta substitution) .
Q. How should researchers address batch-to-batch variability in biological assays for this compound?
- Quality control :
- HPLC purity : Ensure >95% purity (C18 column, acetonitrile/water + 0.1% TFA) .
- Stability studies : Monitor degradation under light, humidity, and temperature (25–40°C) via accelerated stability testing .
- Bioassay normalization : Include internal controls (e.g., ciprofloxacin for antimicrobial assays) and IC normalization to batch-specific EC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
